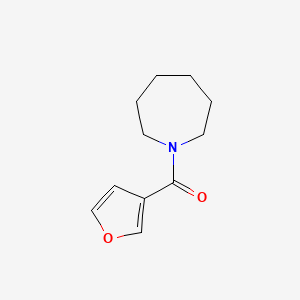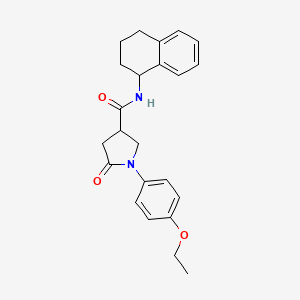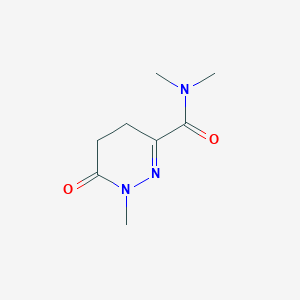![molecular formula C14H18N2O2 B7504755 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, also known as DMI, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMI is a cyclic urea derivative that has been found to exhibit potent anticonvulsant and neuroprotective effects. In
Mechanism of Action
The exact mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is not fully understood. However, it is believed that 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione exerts its anticonvulsant and neuroprotective effects by modulating the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been shown to enhance the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its neuroprotective effects. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been found to be non-toxic at therapeutic doses. However, there are also some limitations to using 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in lab experiments. For example, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Future Directions
There are several potential future directions for research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione. One area of interest is the development of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione and to identify other potential targets for its therapeutic effects.
Conclusion:
In conclusion, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a cyclic urea derivative that has shown promise as a research tool for the study of epilepsy, neuroprotection, anxiety, and depression. Its mechanism of action is not fully understood, but it is believed to modulate the activity of ion channels and neurotransmitter receptors in the brain. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has several advantages as a research tool, but there are also some limitations to its use. Future research on 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione may lead to the development of new therapeutic agents for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves the reaction of 3,5-dimethylbenzylamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 2,4-thiazolidinedione. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to yield high purity 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione in good yields.
Scientific Research Applications
3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been extensively studied for its anticonvulsant and neuroprotective effects. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has been found to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases. 3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has also been studied for its potential as a treatment for anxiety and depression.
properties
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-5-10(2)7-11(6-9)8-16-12(17)14(3,4)15-13(16)18/h5-7H,8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCVGZLPRRSWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C(=O)C(NC2=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4-methylphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7504688.png)
![N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504691.png)

![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)





![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)